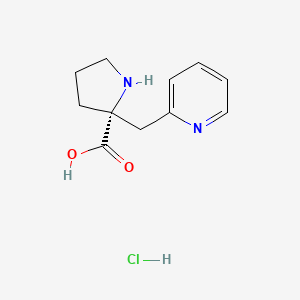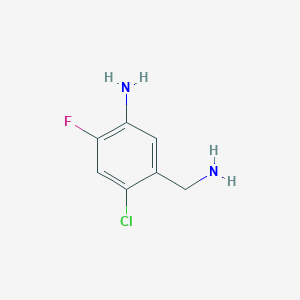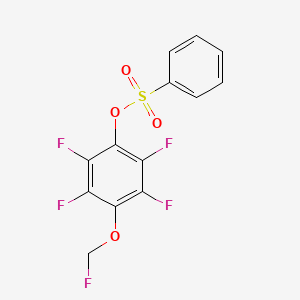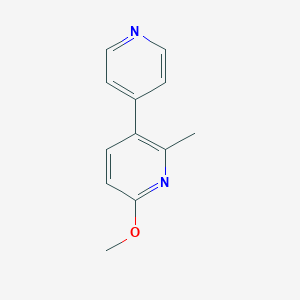
6-Methoxy-2-methyl-3,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-methyl-3,4’-bipyridine is an organic compound with the molecular formula C12H12N2O. It is a derivative of bipyridine, which consists of two pyridine rings connected by a single bond. The presence of a methoxy group at the 6-position and a methyl group at the 2-position of the bipyridine structure gives this compound its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-3,4’-bipyridine typically involves the coupling of two pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of 6-Methoxy-2-methyl-3,4’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-2-methyl-3,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine rings can be reduced to form piperidine derivatives.
Substitution: The methyl and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 6-hydroxy-2-methyl-3,4’-bipyridine.
Reduction: Formation of 6-methoxy-2-methyl-3,4’-piperidine.
Substitution: Formation of various substituted bipyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Methoxy-2-methyl-3,4’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2-methyl-3,4’-bipyridine involves its interaction with specific molecular targets. As a ligand, it can coordinate with metal ions to form stable complexes. These metal complexes can exhibit unique catalytic properties and biological activities. The methoxy and methyl groups influence the electronic properties of the bipyridine core, affecting its reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-2,3’-bipyridine: Similar structure but different substitution pattern.
4,4’-Dimethoxy-2,2’-bipyridine: Contains two methoxy groups at the 4-positions.
6-Methoxy-2-methylpyridine: Contains only one pyridine ring with similar substitutions
Uniqueness
6-Methoxy-2-methyl-3,4’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of metal complexes with tailored properties for specific applications in catalysis, materials science, and medicinal chemistry .
Propiedades
Número CAS |
91618-17-6 |
|---|---|
Fórmula molecular |
C12H12N2O |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
6-methoxy-2-methyl-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C12H12N2O/c1-9-11(3-4-12(14-9)15-2)10-5-7-13-8-6-10/h3-8H,1-2H3 |
Clave InChI |
MLVLXOUQUVZFEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)OC)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


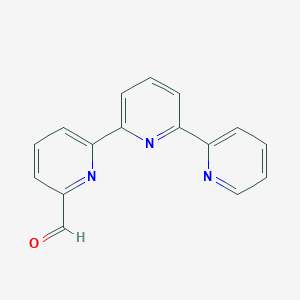
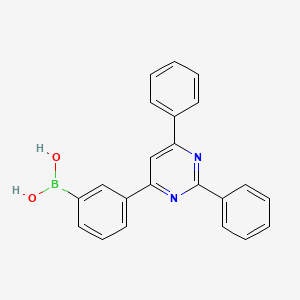
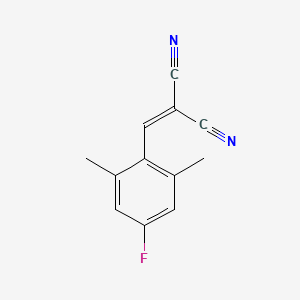

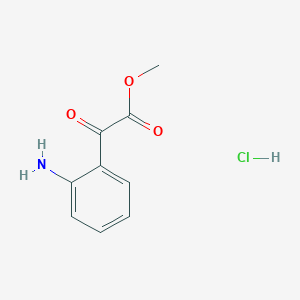

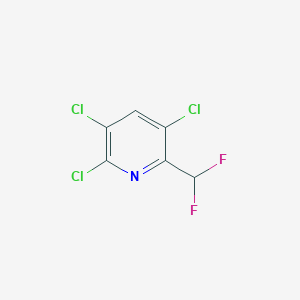
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(9H-fluoren-2-yl)propyl]-](/img/structure/B13140152.png)

